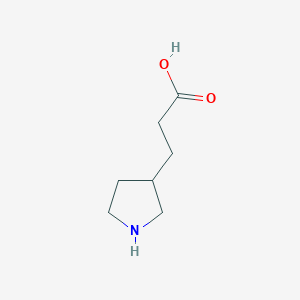

3-(Pyrrolidin-3-yl)propanoic acid

Description

Overview of Pyrrolidine-Containing Scaffolds in Chemical Synthesis and Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. frontiersin.orgnih.gov This prominence is not coincidental; the pyrrolidine structure offers several distinct advantages. Its non-planar, puckered nature provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic rings. researchgate.netnih.gov This 3D characteristic is crucial for achieving specific and high-affinity interactions with biological targets like proteins and enzymes. researchgate.net

Furthermore, the pyrrolidine ring contains multiple stereogenic centers, meaning that the spatial arrangement of its substituents can be varied to produce a wide array of stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists, as different isomers of a molecule can exhibit vastly different biological activities and pharmacological profiles. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a center of basicity, while also providing a convenient point for chemical modification. ontosight.ai These features are evident in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and in a significant number of FDA-approved drugs, underscoring the scaffold's therapeutic relevance. nih.govwikipedia.org

Significance of 3-(Pyrrolidin-3-yl)propanoic acid as a Building Block and Synthetic Intermediate

A "building block" in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly. It is a bifunctional compound, featuring a secondary amine within the pyrrolidine ring and a carboxylic acid group at the end of a three-carbon chain. This dual functionality allows for selective chemical reactions at either end of the molecule.

The pyrrolidine nitrogen can be functionalized through reactions like alkylation, acylation, or arylation, while the carboxylic acid group can participate in amide bond formation, esterification, or reduction. This versatility makes this compound an ideal synthetic intermediate for creating libraries of diverse compounds for screening purposes. By systematically modifying both the pyrrolidine and propanoic acid moieties, chemists can generate a wide range of analogs to probe structure-activity relationships (SAR) in drug discovery programs. frontiersin.org Although specific, large-scale applications of this particular isomer are not yet widely documented, the inherent reactivity of its constituent parts makes it a molecule of high potential.

Historical Context and Initial Research Trajectories of this compound

The specific historical origins and initial synthesis of this compound are not prominently detailed in the scientific literature. However, the history of its core structure, the pyrrolidine ring, dates back to the early 20th century. ontosight.ai Early methods for pyrrolidine synthesis were often complex and low-yielding. ontosight.ai Over the decades, significant advancements in synthetic methodology have made pyrrolidines and their derivatives much more accessible. organic-chemistry.org

The broader class of pyrrolidine-containing natural products has been known for much longer. Stercobilin, a pigment responsible for the color of feces and containing a pyrrolidinone ring, was first isolated in 1932. wikipedia.org In the mid-20th century, the synthesis of piracetam, a nootropic agent featuring a 2-oxopyrrolidine ring, marked a significant milestone in the development of synthetic pyrrolidine-based drugs. wikipedia.org Research into substituted propanoic acids has also been extensive, with many derivatives finding use in various fields. The specific combination in this compound represents a convergence of these research streams, though it appears to be a relatively modern building block with a history that is still being written.

Research Gaps and Unexplored Potential of this compound

The most significant research gap concerning this compound is the limited volume of published studies focusing specifically on this isomer. Much of the research on pyrrolidine-propanoic acid derivatives has centered on compounds with substitution at the 1- or 2-position of the pyrrolidine ring. This leaves the potential of the 3-substituted isomer largely untapped.

The unexplored potential is considerable. Given the success of related structures, this building block could be instrumental in developing new therapeutic agents. For instance, derivatives of related pyrrolidine acids have shown promise as:

Antiviral agents , particularly as CCR5 antagonists for treating HIV.

Central nervous system (CNS) agents , such as noradrenaline reuptake inhibitors.

Anti-inflammatory and anti-fibrotic drugs , by targeting integrin receptors.

Furthermore, beyond medicinal chemistry, the bifunctional nature of this compound could be leveraged in materials science for the synthesis of novel polymers, such as polyamides, with unique properties conferred by the incorporated pyrrolidine ring. Its ability to chelate metals also suggests potential applications in catalysis or as a sequestering agent.

Scope and Objectives of Current Research Efforts on this compound

While large-scale, dedicated research programs on this compound are not highly visible, the objectives for future research can be clearly defined based on its structural attributes and the precedent set by related compounds. Key goals for the scientific community should include:

Development of Efficient Synthetic Routes: Establishing high-yield, stereoselective methods for the synthesis of both enantiomers of this compound is a primary objective. nih.govrsc.org This would make the compound more readily available for broader investigation.

Library Synthesis and Biological Screening: A major effort should be directed towards creating diverse libraries of derivatives by modifying the pyrrolidine nitrogen and the carboxylic acid function. frontiersin.org These libraries should then be screened against a wide range of biological targets to identify novel lead compounds for drug development.

Pharmacological Characterization: For any identified "hit" compounds, detailed pharmacological studies would be necessary to understand their mechanism of action, potency, selectivity, and pharmacokinetic properties.

Exploration in Materials Science: Investigating the polymerization of this compound and the properties of the resulting materials would open up a new, non-pharmaceutical field of application for this versatile building block.

In essence, the future of research on this compound lies in systematically exploring the chemical space it makes accessible, with the ultimate aim of translating its structural promise into tangible applications in medicine and technology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Pyrrolidinepropanoic acid |

Data sourced from public chemical databases.

Table 2: Mentioned Chemical Compounds

| Compound Name | Context/Application |

|---|---|

| This compound | The main subject of this article, a bifunctional building block. |

| Pyrrolidine | The parent five-membered saturated nitrogen heterocycle. wikipedia.org |

| Nicotine | A well-known alkaloid containing a pyrrolidine ring. wikipedia.org |

| Hygrine | A pyrrolidine alkaloid found in coca leaves. wikipedia.org |

| Stercobilin | A tetrapyrrolic bile pigment containing a pyrrolidinone structure. wikipedia.org |

| Piracetam | A nootropic drug with a 2-oxopyrrolidine core. wikipedia.org |

| Proline | An amino acid with a pyrrolidine ring structure. mdpi.com |

| Hydroxyproline | A hydroxylated derivative of proline, common in collagen. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)2-1-6-3-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCUMONTEGWEIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyrrolidin 3 Yl Propanoic Acid and Its Chiral Resolution

Classical Total Synthesis Routes to 3-(Pyrrolidin-3-yl)propanoic acid

Classical approaches to this compound focus on the construction of the pyrrolidine (B122466) ring and the introduction of the propanoic acid side chain. These methods typically yield a racemic mixture of the final product.

Multi-Step Linear Approaches to the Pyrrolidine Core and Propanoic Acid Moiety

Multi-step linear syntheses involve the sequential construction of the target molecule from readily available starting materials. A common strategy involves the formation of the pyrrolidine ring followed by the elaboration of the propanoic acid side chain.

One potential linear approach starts from commercially available starting materials like itaconic acid or glutamic acid. For instance, a synthetic route could commence with the Michael addition of a nitrogen-containing nucleophile to an itaconic acid derivative. The resulting adduct can then undergo a series of transformations, including reduction and cyclization, to form the pyrrolidine ring. Subsequent functional group manipulations would then be required to establish the propanoic acid side chain at the 3-position.

Another linear strategy could utilize glutamic acid as a chiral pool starting material. shokubai.org Through a series of protection, reduction, and cyclization steps, the pyrrolidine ring can be formed. The carboxylic acid groups of glutamic acid can be manipulated to ultimately yield the desired propanoic acid side chain at the C3 position of the pyrrolidine ring.

A representative multi-step linear synthesis could involve the following key steps:

Starting Material Protection: Protection of functional groups on a suitable precursor, such as a derivative of glutamic acid.

Ring Formation: Intramolecular cyclization to form the pyrrolidine ring.

Side Chain Introduction: Alkylation or other carbon-carbon bond-forming reactions to introduce the propanoic acid moiety or a precursor.

Deprotection: Removal of protecting groups to yield the final product.

| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |

| 1 | Michael Addition | Itaconic acid diester, Benzylamine | Diethyl 2-(benzylamino)succinate |

| 2 | Reduction & Cyclization | LiAlH₄, then acid workup | N-benzyl-3-(hydroxymethyl)pyrrolidin-2-one |

| 3 | Side Chain Elaboration | PBr₃, then KCN, then hydrolysis | (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid |

| 4 | Reduction & Deprotection | BH₃·THF, then H₂, Pd/C | This compound |

Convergent Synthesis Strategies for this compound

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules. For this compound, a convergent strategy would involve the synthesis of a suitable pyrrolidine precursor and a three-carbon side-chain fragment, followed by their coupling.

One possible convergent approach would be the synthesis of a protected 3-halopyrrolidine or a pyrrolidine-3-carbaldehyde. This pyrrolidine fragment could then be reacted with a nucleophilic three-carbon synthon, such as a malonic ester derivative, followed by decarboxylation to install the propanoic acid side chain.

| Fragment 1 Synthesis (Pyrrolidine) | Fragment 2 (Side Chain) | Coupling & Final Steps |

| From a protected 4-hydroxyproline (B1632879) derivative via oxidation and reduction. | Diethyl malonate | Williamson ether synthesis or Grignard reaction followed by oxidation and decarboxylation. |

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods to synthesize specific enantiomers of this compound is of significant importance.

Asymmetric Catalysis in the Construction of the Pyrrolidine Ring

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidines. Metal-catalyzed and organocatalyzed reactions are two prominent approaches.

Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been successfully employed for the synthesis of chiral pyrrolidine derivatives. acs.orgrsc.orgunl.edursc.orgnih.gov A suitable prochiral precursor to this compound, such as a tetrasubstituted pyrroline (B1223166) derivative, could be hydrogenated using a chiral rhodium catalyst to establish the desired stereocenter.

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another powerful method for constructing highly functionalized and enantioenriched pyrrolidines. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single step with high levels of stereocontrol.

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Rhodium-Chiral Diphosphine Ligand | Asymmetric Hydrogenation | High enantioselectivities for the reduction of C=C bonds. rsc.org | Hydrogenation of a prochiral pyrroline precursor. |

| Copper(I) or Silver(I) with Chiral Ligands | Asymmetric 1,3-Dipolar Cycloaddition | Formation of multiple stereocenters with high diastereo- and enantioselectivity. mappingignorance.org | Reaction of an azomethine ylide with a propanoic acid-derived dipolarophile. |

| Chiral Primary Amine Thiourea | Organocatalytic Michael Addition | Enantioselective formation of C-C bonds. researchgate.net | Asymmetric conjugate addition to form a key intermediate. |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govacs.org A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor of the pyrrolidine ring or the propanoic acid side chain. For example, a chiral oxazolidinone auxiliary could be used to control the stereoselective alkylation of a glycine (B1666218) enolate equivalent, which could then be further elaborated to form the chiral pyrrolidine ring.

The choice of the chiral auxiliary and the conditions for its attachment and removal are crucial for the success of this approach. researchgate.net

| Chiral Auxiliary | Attachment Point | Key Stereoselective Reaction | Cleavage Method |

| Evans Oxazolidinone | Nitrogen of a glycine derivative | Diastereoselective alkylation | Hydrolysis or reduction |

| (S)- or (R)-1-Phenylethylamine | Carboxylic acid of a precursor | Diastereoselective cyclization | Hydrogenolysis |

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. whiterose.ac.ukrsc.org For the synthesis of enantiopure this compound, enzymes such as lipases, esterases, or transaminases could be employed.

One biocatalytic strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic ester of this compound could be subjected to enzymatic hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. mdpi.com

Another approach is biocatalytic deracemization , where one enantiomer is converted to the other, theoretically allowing for a 100% yield of the desired enantiomer. This can be achieved by combining a stereoselective enzyme with a non-selective chemical or enzymatic racemization agent.

| Enzyme Class | Biocatalytic Strategy | Substrate | Product |

| Lipase/Esterase | Kinetic Resolution | Racemic ester of this compound | Enantiomerically enriched acid and ester |

| Transaminase | Asymmetric Synthesis | Prochiral ketone precursor | Chiral amine intermediate |

| Laccase | Oxidative Coupling | Catechol and a pyrrolinone derivative | Functionalized pyrrolidine-2,3-dione |

Chiral Resolution of this compound

When an enantioselective synthesis is not feasible or desired, the resolution of a racemic mixture of this compound is a common method to obtain the individual enantiomers. The most widely used technique is the formation of diastereomeric salts. wikipedia.orgnih.govrsc.org

This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to liberate the enantiomerically pure carboxylic acid.

Commonly used chiral resolving agents for acids include chiral amines such as (R)-(+)- or (S)-(-)-1-phenylethylamine, brucine, or cinchonidine. The choice of the resolving agent and the crystallization solvent is crucial and often determined empirically.

| Resolving Agent | Salt Type | Separation Method | Recovery of Enantiomer |

| (R)-(+)-1-Phenylethylamine | Diastereomeric ammonium (B1175870) carboxylate salts | Fractional Crystallization | Acidification |

| (S)-(-)-Brucine | Diastereomeric ammonium carboxylate salts | Fractional Crystallization | Acidification |

| L-Proline methyl ester | Diastereomeric amide linkage (after activation) | Chromatography | Hydrolysis |

Resolution Techniques for Racemic this compound

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a critical step in the production of chiral compounds. For this compound, which possesses both an acidic carboxylic group and a basic secondary amine group, several resolution strategies can be employed.

One of the most established and widely used methods for resolving racemic compounds is the formation of diastereomeric salts. vjs.ac.vnlibretexts.org This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. Since this compound is an amino acid, it can be resolved by reacting it with either a chiral acid or a chiral base.

The reaction of the racemic amino acid with a chiral resolving agent produces a pair of diastereomeric salts. These diastereomers are not mirror images and thus have different physical properties, such as solubility, melting point, and crystal structure. mdpi.comlibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.orgpressbooks.pub

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid or one of its derivatives can be used. libretexts.orgquora.com The process would typically involve dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent, such as ethanol (B145695) or a water-alcohol mixture. Upon cooling or concentrating the solution, the less soluble diastereomeric salt will preferentially crystallize. quora.com The crystallized salt is then separated by filtration. The desired enantiomer of this compound can then be recovered from the diastereomeric salt by treatment with a base to neutralize the resolving acid, followed by isolation. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered.

Table 1: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases and amino acids |

| (-)-Malic Acid | Chiral Acid | Resolution of racemic bases |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases |

| Brucine | Chiral Base | Resolution of racemic acids |

| Strychnine | Chiral Base | Resolution of racemic acids |

| (R)-1-Phenylethanamine | Chiral Base | Resolution of racemic acids |

The efficiency of the resolution depends heavily on the choice of resolving agent and the solvent system, which often requires empirical screening to find the optimal conditions for crystallization and separation. libretexts.org

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds under mild, environmentally friendly conditions. mdpi.com This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For this compound, this method is typically applied to a suitable precursor.

A common strategy involves the use of lipases or proteases to catalyze the hydrolysis of a racemic ester precursor. For instance, a racemic ester of a this compound precursor could be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), might selectively hydrolyze the (R)-ester to the corresponding (R)-acid, while leaving the (S)-ester largely untouched. The resulting mixture of the (R)-acid and (S)-ester can then be separated by standard chemical techniques, such as extraction. Subsequent hydrolysis of the separated (S)-ester would yield the enantiomerically enriched (S)-acid.

Another approach is the dynamic kinetic resolution (DKR) of a precursor like an amino acid amide. nih.gov In this process, an amidase selectively hydrolyzes one enantiomer of the racemic amide to the desired acid. Simultaneously, a racemase enzyme is used to continuously convert the unreacted "wrong" enantiomer of the amide back into the racemate. This allows for a theoretical yield of 100% for the desired single enantiomer acid.

Table 2: Example of Enzymatic Kinetic Resolution of an Amine Precursor

| Enzyme System | Precursor | Reaction | Product | Potential Outcome |

|---|---|---|---|---|

| Lipase (e.g., CALB) + Acyl Donor | Racemic alcohol precursor | Enantioselective acylation | Chiral ester and unreacted alcohol | Separation of enantiomers |

| Amidase + Racemase | Racemic amide precursor | Dynamic kinetic resolution via hydrolysis | Single enantiomer of the carboxylic acid | High yield of one enantiomer |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. primescholars.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective. nih.gov The teicoplanin CSP, for example, has demonstrated broad enantioselectivity for a wide range of underivatized amino acids. nih.govmst.edu The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric repulsion, between the analyte and the complex chiral selector. sigmaaldrich.com The teicoplanin aglycone CSP, which has some sugar moieties removed, can offer enhanced selectivity for many amino acids. sigmaaldrich.com

Separation is typically achieved using a hydro-organic mobile phase, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with small amounts of acidic or basic additives to control the ionization state of the analyte and the stationary phase. mst.edu This method allows for the direct separation of the enantiomers without prior derivatization.

Table 3: Typical Chiral HPLC Conditions for Amino Acid Separation

| Parameter | Condition |

|---|---|

| Column (CSP) | Teicoplanin or Teicoplanin Aglycone |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures |

| Additives | Acetic acid, formic acid, or diethylamine (B46881) (optional) |

| Detection | UV or Mass Spectrometry (MS) |

| Mode | Reversed-phase or Polar Organic |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include maximizing atom economy, using safer solvents, and minimizing waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. primescholars.com A higher atom economy signifies a greener process with less waste generated. The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A synthetic route to pyrrolidine-3-carboxylic acid derivatives can be achieved via a Michael addition reaction. masterorganicchemistry.comrsc.org A plausible synthesis for the core structure of this compound could involve the Michael addition of nitromethane (B149229) to a protected glutaconic acid derivative, followed by reduction and cyclization.

Consider a simplified hypothetical reaction step: the addition of nitromethane to diethyl glutaconate.

Table 4: Theoretical Atom Economy Calculation for a Michael Addition Step

| Reactant | Formula | Molecular Weight (g/mol) | Product | Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Diethyl glutaconate | C9H14O4 | 186.21 | Diethyl 3-(nitromethyl)glutarate | C10H17NO6 | 247.25 |

| Nitromethane | CH3NO2 | 61.04 | |||

| Total Reactant MW | 247.25 | Total Product MW | 247.25 | ||

| % Atom Economy | 100% |

Addition reactions, such as the Michael addition, are inherently atom-economical as they incorporate all atoms of the reactants into the final product, leading to a theoretical atom economy of 100%. primescholars.com This is in contrast to substitution or elimination reactions, which generate by-products and thus have lower atom economies.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org Traditional solvents like chlorinated hydrocarbons and some aprotic polar solvents (e.g., DMF) are being replaced by greener alternatives. researchgate.net

In the synthesis of pyrrolidine derivatives, various solvents may be used, including toluene, ethanol, and water. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. vjs.ac.vn Ethanol is also considered a greener choice as it is derived from renewable resources and has a better environmental profile than many petrochemical-based solvents. Solvent-free, or neat, reactions represent an even better alternative, where reactants are mixed directly without any solvent, often with grinding or heating.

Waste minimization strategies include:

Use of Catalysts: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, using a catalytic amount of a base or an organocatalyst in the Michael addition is preferable to using a full equivalent.

Solvent Recycling: Where possible, recovering and recycling solvents can significantly reduce waste and improve the economic viability of a process.

Process Intensification: Techniques like continuous flow chemistry can lead to better control over reaction conditions, higher yields, and reduced waste generation compared to traditional batch processing. rsc.org

Table 5: Evaluation of Common Solvents in Synthesis

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, abundant. |

| Ethanol | Recommended | Bio-based, low toxicity, biodegradable. |

| Acetone | Usable | Moderate toxicity, but volatile. |

| Toluene | Problematic | Toxic, derived from petroleum. |

| Dichloromethane | Hazardous | Suspected carcinogen, high environmental impact. |

| Dimethylformamide (DMF) | Hazardous | High boiling point, reprotoxic. |

By carefully selecting synthetic routes that maximize atom economy and utilizing greener solvents and waste reduction techniques, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory bench to an industrial plant requires careful consideration of numerous factors that can dramatically influence the process's safety, efficiency, and cost-effectiveness. catsci.comvisimix.comalooba.com The scale-up of a fine chemical synthesis, such as that for this compound, is not merely a matter of using larger reactors but involves a deep understanding of chemical and physical parameters. labmanager.com

Key considerations for the scale-up of this synthesis include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for determining optimal reaction times, temperatures, and reactant concentrations. mt.com Crucially, the management of heat is a primary safety and control concern. Exothermic reactions that are easily managed in a small lab flask can lead to dangerous "runaway reactions" in large-scale reactors due to the much lower surface-area-to-volume ratio, which limits heat dissipation. catsci.com Reaction calorimetry studies are performed to quantify heat flow and ensure the process can be operated safely.

Mixing and Mass Transfer: Efficient mixing is critical to ensure homogeneity and consistent reaction rates. What works in a small, magnetically stirred flask may not be effective in a large, mechanically stirred vessel. visimix.com Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced product quality. Mass transfer limitations, especially in multi-phase reactions (e.g., solid catalyst in a liquid medium), must be studied and overcome to maintain reaction efficiency at scale. mt.com

Solvent and Reagent Selection: The choice of solvents and reagents for industrial scale must balance reaction performance with cost, safety, and environmental impact. labmanager.com Solvents used in the lab may be too expensive, flammable, or toxic for large-scale use. The process may need to be re-optimized with more suitable, "greener" alternatives. Atom economy is another critical factor, favoring lower molecular weight reagents that are more efficient and generate less waste. catsci.com

Process Safety and Hazard Analysis: A comprehensive evaluation of all potential hazards is mandatory. This includes the thermal stability of reactants and products, potential for runaway reactions, and handling of any toxic or corrosive materials. alooba.commt.com

Developing a robust and economical manufacturing process for this compound necessitates a multi-disciplinary approach, combining expertise in chemistry, chemical engineering, and safety management to navigate the challenges of scaling from the laboratory to industrial production. labmanager.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-3-(Pyrrolidin-3-yl)propanoic acid |

| (S)-3-(Pyrrolidin-3-yl)propanoic acid |

| Pyrrolidine |

| Azomethine ylide |

| Cellulose (B213188) |

Advanced Structural Elucidation and Conformational Analysis of 3 Pyrrolidin 3 Yl Propanoic Acid

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination of 3-(Pyrrolidin-3-yl)propanoic acid

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, a single-crystal X-ray diffraction study would yield a detailed molecular structure, revealing the puckering of the pyrrolidine (B122466) ring and the conformation of the propanoic acid side chain.

Illustrative Crystallographic Data for a Related Substituted Pyrrolidine Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z | 2 |

| Note: This data is for 1,2-dimorpholinoethane, a related heterocyclic compound, and is presented for illustrative purposes to demonstrate typical crystallographic parameters. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques can provide a wealth of information.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in the solid phase, including both crystalline and amorphous forms. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. For this compound, ssNMR could be used to study the conformation and packing of the molecule in the solid state. By analyzing the chemical shifts and couplings, it is possible to gain insights into the local environment of each atom and to identify the presence of different polymorphs.

Variable Temperature NMR for Conformational Transitions

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes, such as conformational exchange. For this compound, the pyrrolidine ring can undergo rapid interconversion between different puckered conformations. VT-NMR experiments can be used to slow down this exchange process on the NMR timescale, allowing for the observation and characterization of individual conformers. The coalescence of signals as the temperature is raised can be analyzed to determine the energy barriers for conformational transitions. Such studies have been effectively applied to pyrrolidinofullerenes to understand the dynamics of nitrogen inversion. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid and the secondary amine functionalities. The O-H stretching vibration of the carboxylic acid would appear as a broad band in the FT-IR spectrum, typically in the region of 3300-2500 cm⁻¹. organic-chemistry.org The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be observed in the region of 3300-3500 cm⁻¹. nih.gov

The positions and shapes of these bands can be sensitive to hydrogen bonding. In the solid state, it is expected that this compound would form a zwitterion, with the carboxylic acid protonating the pyrrolidine nitrogen. This would lead to the appearance of characteristic bands for the carboxylate group (COO⁻) and the ammonium (B1175870) group (N⁺H₂). Studies on similar amino acids like L-proline have shown characteristic bands for the CH₂ groups of the pyrrolidine ring in both FT-IR and Raman spectra. sid.ir

Illustrative Vibrational Frequencies for Related Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) | Stretching | 1725 - 1700 |

| Secondary Amine (N-H) | Stretching | 3500 - 3300 |

| Methylene (CH₂) | Stretching | 2960 - 2850 |

| Note: These are general ranges and the exact positions for this compound may vary. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Conformational Preferences of Enantiomers

Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of chiral molecules. Since this compound is chiral, its enantiomers will interact differently with circularly polarized light, giving rise to characteristic CD and ORD spectra.

These techniques can be used to confirm the absolute configuration of the chiral center at the 3-position of the pyrrolidine ring by comparing the experimental spectra with those of known standards or with theoretically calculated spectra. Furthermore, the CD spectrum is sensitive to the conformation of the molecule. Different puckering conformations of the pyrrolidine ring and different orientations of the propanoic acid side chain will result in distinct CD signals. Therefore, CD and ORD can be powerful tools to study the conformational preferences of the enantiomers of this compound in solution. The chiroptical properties of various pyrrolidine-based systems have been investigated to understand their structure and biological activity. acs.orgcapes.gov.br

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural characterization of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule and its fragments, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₇H₁₃NO₂. In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed. HRMS can precisely measure the mass of this ion, confirming its elemental composition. The analysis of the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the assigned formula.

Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule undergoes characteristic fragmentation, providing valuable insights into its structure. The fragmentation pathways are dictated by the molecule's functional groups—the carboxylic acid and the secondary amine within the pyrrolidine ring. While specific, detailed fragmentation studies on this exact compound are not widely published, plausible fragmentation patterns can be predicted based on the known behavior of similar structures, such as other amino acids and pyrrolidine derivatives. docbrown.infonih.govnih.gov

Key fragmentation pathways would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.

Loss of formic acid (HCOOH): Decarboxylation followed by the loss of the remaining elements of the acid group.

Cleavage of the pyrrolidine ring: The saturated heterocyclic ring can undergo ring-opening followed by fragmentation, leading to a series of smaller ions characteristic of the pyrrolidine core.

Loss of the propanoic acid side chain: Cleavage at the C-C bond between the pyrrolidine ring and the propanoic acid side chain.

A summary of predicted key ions for this compound in a hypothetical HRMS analysis is presented below.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (Da) | Description |

| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.0968 | Protonated molecular ion |

| [M+Na]⁺ | C₇H₁₃NNaO₂⁺ | 166.0787 | Sodium adduct |

| [M+H-H₂O]⁺ | C₇H₁₂NO⁺ | 126.0862 | Loss of water from the carboxylic acid group |

| [M+H-HCOOH]⁺ | C₆H₁₂N⁺ | 98.0964 | Loss of formic acid |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Ion corresponding to the protonated pyrrolidine ring after side-chain cleavage |

Electron Microscopy for Crystalline Morphology and Supramolecular Assembly

Detailed studies specifically employing electron microscopy for the analysis of the crystalline morphology and supramolecular assembly of this compound are not extensively reported in publicly available scientific literature. However, the application of techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be discussed in the context of related molecules, such as other amino acids and carboxylic acids, to understand the potential insights these methods could offer. acs.orgresearchgate.net

Electron microscopy is a powerful tool for visualizing the solid-state structure of materials from the nanometer to the micrometer scale. For a small molecule like this compound, which possesses both hydrogen-bond donor (amine and carboxylic acid) and acceptor (carbonyl oxygen) groups, self-assembly into ordered crystalline structures is highly probable.

Crystalline Morphology (SEM): Should single crystals of the compound be grown, SEM would be invaluable for characterizing their external morphology. researchgate.net This technique provides high-resolution images of the crystal's surface, revealing its habit (e.g., needles, plates, prisms), size distribution, and surface topography. The observed morphology is a direct consequence of the underlying crystal lattice and the relative growth rates of different crystal faces.

Supramolecular Assembly (TEM): The zwitterionic potential of this compound allows for the formation of extensive hydrogen-bonding networks, which are the basis for supramolecular assembly. mdpi.comrsc.org TEM could be used to visualize higher-order structures formed through the self-assembly of individual molecules. acs.orgnih.gov For instance, similar to other amino acids, it might form nanofibers, ribbons, or other complex architectures when crystallized under specific conditions (e.g., slow evaporation from a solution). acs.orgnih.gov TEM can reveal the dimensions and packing of these assembled structures, providing data on how non-covalent interactions govern the formation of functional materials.

A hypothetical summary of the type of data that could be obtained from an electron microscopy study is provided below.

Interactive Data Table: Potential Morphological Analysis via Electron Microscopy

| Technique | Parameter | Potential Observation | Significance |

| SEM | Crystal Habit | Plate-like or needle-like crystals | Provides insight into the internal crystal packing and symmetry. |

| SEM | Crystal Size | Micrometer to millimeter range | Dependent on crystallization conditions (solvent, temperature, rate). |

| SEM | Surface Features | Smooth faces, stepped terraces, or defects | Reveals information about the crystal growth mechanism. |

| TEM | Self-Assembled Structures | Nanofibers, nanorods, or ordered aggregates | Indicates the presence of strong, directional intermolecular forces like hydrogen bonding. acs.orgnih.gov |

| TEM | Structural Dimensions | Diameter and length of nanofibers | Quantifies the scale of supramolecular assembly. |

While specific experimental data for this compound is pending in the literature, the established utility of these advanced analytical methods promises a deep understanding of its structural and solid-state properties once such studies are undertaken.

Reactivity and Derivatization Chemistry of 3 Pyrrolidin 3 Yl Propanoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-(pyrrolidin-3-yl)propanoic acid is a key site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of esters and amides.

Standard esterification methods, such as heating with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid, can be employed to synthesize esters of this compound. chemguide.co.uk The rate and yield of these reactions are influenced by factors such as temperature, reaction time, and the molar ratio of reactants. ceon.rsresearchgate.net For instance, increasing the temperature generally increases the reaction rate and yield of the corresponding ester. ceon.rs

Amide synthesis can be achieved through various coupling methods. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) facilitates the formation of amides by activating the carboxylic acid group for nucleophilic attack by an amine. nih.gov This method has been successfully used to synthesize a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov Another approach involves the in-situ formation of a mixed carbonic carboxylic anhydride, which then reacts with an amino acid to form the desired amide. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol (B145695) | Concentrated H₂SO₄ | Ethyl 3-(pyrrolidin-3-yl)propanoate |

| This compound | Propylamine | DCC, NHS | N-Propyl-3-(pyrrolidin-3-yl)propanamide |

| 3-Phenylpropanoic acid | L-Glu-OH | ClCO₂Et, Et₃N | N-(3-Phenylpropanoyl)-L-glutamic acid researchgate.net |

The synthesis of peptides involving this compound requires the use of peptide coupling reagents to form an amide bond between the carboxylic acid and the amino group of another amino acid. youtube.com These reagents activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and facilitating the nucleophilic attack by the amine. youtube.com Common coupling reagents include carbodiimides like DCC, as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. bachem.comp3bio.com The choice of coupling reagent and the reaction conditions are crucial to ensure high coupling efficiency and minimize side reactions like racemization. bachem.com For instance, DEPBT is noted for its ability to mediate amide bond formation with significant resistance to racemization. bachem.com

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring provides another site for extensive functionalization through N-alkylation and N-acylation reactions.

N-alkylation of the pyrrolidine nitrogen can be achieved through various methods. For example, the synthesis of daclatasvir (B1663022) involves the alkylation of N-protected proline with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone). nih.gov N-acylation is also a common transformation, often carried out to introduce a variety of functional groups.

The pyrrolidine nitrogen can serve as a nucleophile in reactions to form more complex heterocyclic systems. For instance, the Williamson ether synthesis has been used to introduce the pyrrolidine ring by reacting 3-hydroxy-L-proline with 6-chlorophenanthridine (B98449) in the presence of cesium carbonate. nih.gov

Table 2: Examples of Pyrrolidine Nitrogen Functionalization

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| N-protected proline | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | N-Alkylation | Bis-ketoester intermediate for daclatasvir nih.gov |

| 3-hydroxy-L-proline | 6-chlorophenanthridine, Cs₂CO₃ | N-Arylation (Williamson ether synthesis) | Precursor to Paritaprevir nih.gov |

Modifications and Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring itself can be modified to introduce additional functionality and stereochemical complexity. The introduction of substituents on the pyrrolidine ring can significantly influence the biological activity of the resulting molecule. For example, a methyl group at the C-3 position of the pyrrolidine ring can enhance metabolic stability. nih.gov

Methods for synthesizing substituted pyrrolidines include 1,3-dipolar cycloaddition reactions and the cyclization of acyclic precursors. nih.govosi.lv Furthermore, existing pyrrolidine rings can be modified through reactions such as C-H activation strategies to introduce aryl groups. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrrolidine ring of this compound or its protected derivatives serves as a crucial handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

Halogenation: The pyrrolidine ring, especially when the nitrogen is protected by an electron-withdrawing group (e.g., Boc, Cbz), can undergo halogenation. Bromination is a common transformation and can be achieved using reagents like N-Bromosuccinimide (NBS). nih.gov Studies on similar N-protected saturated heterocycles have shown that treatment with reagents like diacetoxyiodobenzene (B1259982) in the presence of TMSBr can lead to the formation of brominated products. nih.gov The position of halogenation is typically directed to the α-carbon of the nitrogen, leading to the formation of an N-acyliminium ion precursor. nih.gov

Cross-Coupling Reactions: Once halogenated, the derivative of this compound can be utilized in a variety of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrrolidine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex bi-aryl structures. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. While the primary amine of the pyrrolidine is already present, this reaction could be employed if an additional aromatic amine linkage is desired on a halogenated aromatic ring introduced via a prior Suzuki coupling. mdpi.com

C-H Activation/Arylation: An alternative strategy involves the direct arylation of a C(sp³)-H bond on the pyrrolidine ring, bypassing the need for pre-halogenation. Palladium catalysts, often directed by a group like 8-aminoquinoline (B160924) attached to the nitrogen, can facilitate the stereoselective coupling of the pyrrolidine with aryl iodides. nih.gov

The table below summarizes representative conditions for cross-coupling reactions applicable to derivatives of this compound, based on literature for similar scaffolds.

| Reaction Name | Reactants | Catalyst/Reagents | Typical Product | Ref |

| Suzuki-Miyaura Coupling | Halogenated Pyrrolidine, Phenylboronic Acid | PdCl₂(dppf), K₂CO₃ | Phenyl-substituted Pyrrolidine | mdpi.com |

| C-H Activation-Arylation | N-Acyl Pyrrolidine, Aryl Iodide | Pd(OAc)₂, Ligand (e.g., Xantphos), Base | Aryl-substituted Pyrrolidine | nih.gov |

Stereoselective Hydroxylation and Oxidation Reactions

Introducing hydroxyl groups onto the pyrrolidine ring with stereocontrol adds significant value, creating chiral building blocks for further elaboration.

Stereoselective Hydroxylation: Hydroxylation can be achieved through various methods. For instance, derivatives of proline, a closely related structure, are often used as starting points. Commercially available Boc-protected trans-4-hydroxy-L-proline can be used to build complex structures. nih.gov Alternatively, hydroxylation can be introduced synthetically. While direct hydroxylation is challenging, it can be approached via oxidation of a corresponding organoborane or through enzymatic catalysis.

Oxidation of Alcohols: If a hydroxylated derivative of this compound is obtained (or if the carboxylic acid is reduced to a primary alcohol), this alcohol can be oxidized to a ketone or aldehyde. Several methods that preserve chirality are available:

Swern Oxidation: Utilizes oxalyl chloride and DMSO to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, under mild conditions. nih.gov

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective reagent for converting alcohols to aldehydes or ketones. nih.gov

TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical catalyst used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. nih.gov

These oxidations are key steps in the synthesis of many complex molecules, including precursors for drugs like Elbasvir and Voxilaprevir. nih.gov

| Oxidation Method | Substrate | Reagents | Product | Ref |

| Swern Oxidation | Secondary Alcohol | Oxalyl Chloride, DMSO, Et₃N | Ketone | nih.gov |

| Dess-Martin Oxidation | Primary Alcohol | Dess-Martin Periodinane | Aldehyde | nih.gov |

| TEMPO Oxidation | Secondary Alcohol | TEMPO, NaOCl | Ketone | nih.gov |

Reductions and Oxidations of the Carboxylic Acid and Pyrrolidine Ring

The reactivity of both the carboxylic acid and the pyrrolidine ring allows for a range of reduction and oxidation transformations.

Reduction of the Carboxylic Acid: The propanoic acid side chain can be readily reduced to the corresponding primary alcohol, 3-(pyrrolidin-3-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents.

Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent that will reduce carboxylic acids, esters, and amides. nih.gov

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids in the presence of other functional groups like esters.

The resulting alcohol is a versatile intermediate that can be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for substitution reactions. nih.gov

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can be oxidized.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide, although this is sometimes an undesired side reaction during other oxidative processes. nih.gov

α-Carbon Oxidation: As mentioned previously, oxidation at the α-carbon to the nitrogen can generate an N-acyliminium ion. These electrophilic intermediates are highly valuable for the addition of various nucleophiles. nih.gov

Oxidation to Lactams: Oxidation of the pyrrolidine ring can also lead to the formation of a lactam (a cyclic amide), such as a pyrrolidinone derivative.

Formation of Spiro- and Fused-Ring Systems Incorporating this compound

The unique structure of this compound makes it an attractive component for the synthesis of more complex polycyclic architectures like spirocycles and fused-ring systems, which are of increasing interest in drug discovery. researchgate.net

Formation of Spiro-Ring Systems: Spiro-pyrrolidines feature a common carbon atom connecting the pyrrolidine ring to another ring system. A prominent method for their synthesis is the [3+2] cycloaddition reaction. researchgate.net In this approach, an azomethine ylide is generated in situ from a pyrrolidine derivative and reacts with a dipolarophile (an alkene or alkyne). The secondary amine of this compound (after protection of the acid) can be reacted with an aldehyde or ketone to form an intermediate that generates the azomethine ylide, which then undergoes cycloaddition to form the spirocyclic core. researchgate.netnih.gov

Formation of Fused-Ring Systems: Fused-ring systems involve two or more rings sharing two adjacent atoms. This compound can be a precursor to such systems through intramolecular cyclization reactions. For example, after activating the carboxylic acid (e.g., as an acid chloride or ester), it could react with the pyrrolidine nitrogen under certain conditions to form a bicyclic lactam. Another strategy involves using the pyrrolidine as a building block for larger fused heterocyclic systems, such as in the synthesis of pyrrolo[2,3-d]pyrimidines, where a pyrimidine (B1678525) ring is constructed onto the pyrrolidine scaffold. mdpi.com

| Polycyclic System | Synthetic Strategy | Key Intermediate | Ref |

| Spiro-pyrrolidine | [3+2] Cycloaddition | Azomethine Ylide | researchgate.netua.es |

| Fused Lactam | Intramolecular Amidation | Activated Carboxylic Acid | - |

| Fused Pyrrolo-pyrimidine | Annulation/Cyclization | N-Alkylated Pyrrolidine | mdpi.com |

Multi-Component Reactions (MCRs) Incorporating this compound as a Reactant

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly efficient for generating molecular diversity. tcichemicals.com The bifunctional nature of this compound makes it an excellent substrate for certain MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prime example. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as both the amine and carboxylic acid component in an intramolecular Ugi reaction, or it can provide one of the components in an intermolecular reaction. Using it as the bifunctional starting material would lead to the formation of complex peptide-like structures or macrocycles after a subsequent cyclization step. The use of related secondary amino acids, such as L-proline, has been demonstrated in three-component reactions to produce complex heterocyclic systems, highlighting the utility of this functional group in MCRs. researchgate.netrloginconsulting.com

Chemoselective Transformations and Protecting Group Strategies

To perform selective transformations on one functional group of this compound while leaving the other intact, a robust protecting group strategy is essential. jocpr.com The choice of protecting groups is critical for multi-step syntheses.

Protecting the Amine: The secondary amine of the pyrrolidine ring is nucleophilic and can be protected with several common acid-labile or hydrogenolysis-labile groups:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). nih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

Protecting the Carboxylic Acid: The carboxylic acid is typically protected as an ester to prevent its acidic proton from interfering with base-catalyzed reactions and to block its nucleophilicity after deprotonation.

Methyl or Ethyl Esters: Formed under Fischer esterification conditions (acid catalyst in methanol (B129727) or ethanol) or by reaction with alkyl halides after deprotonation. They are typically removed by saponification (e.g., using NaOH or LiOH).

tert-Butyl Ester: Provides acid-labile protection, offering an orthogonal strategy to a Cbz-protected amine.

Orthogonal Strategies: By choosing protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group on the amine and a base-labile methyl ester on the acid), chemists can selectively unmask and react one functional group in the presence of the other. jocpr.com This chemoselectivity is fundamental for synthesizing complex derivatives where specific modifications are required at different positions of the molecule. biosynth.com

| Functional Group | Protecting Group | Introduction Reagent | Cleavage Condition | Ref |

| Amine | Boc | Boc₂O | Trifluoroacetic Acid (TFA) | nih.gov |

| Amine | Cbz | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) | nih.gov |

| Carboxylic Acid | Methyl Ester | SOCl₂, Methanol | LiOH or NaOH (Saponification) | nih.gov |

| Carboxylic Acid | t-Butyl Ester | Isobutylene, H₂SO₄ | Trifluoroacetic Acid (TFA) | jocpr.com |

Theoretical and Computational Chemistry of 3 Pyrrolidin 3 Yl Propanoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 3-(Pyrrolidin-3-yl)propanoic acid, DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are fundamental to predicting the molecule's reactivity and spectroscopic characteristics.

Computational methods can reliably predict the spectroscopic signatures of this compound, which are crucial for its identification and structural elucidation. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(2d,2p)). researchgate.netbeilstein-journals.org These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure and assign specific resonances to each atom.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the molecule's vibrational modes. DFT calculations can predict these frequencies, which helps in identifying the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. For a saturated molecule like this compound, significant absorptions are not expected in the standard UV-Vis range unless derivatized with a chromophore.

Table 1: Predicted Spectroscopic Data for this compound

Data are hypothetical values derived from typical DFT (B3LYP/6-31G*) calculations and serve as illustrative examples.

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~175 ppm | Carboxylic Acid Carbonyl (C=O) |

| ¹³C NMR Chemical Shift | ~50-60 ppm | Pyrrolidine (B122466) Carbons adjacent to N |

| ¹H NMR Chemical Shift | ~10-12 ppm | Carboxylic Acid Proton (COOH) |

| ¹H NMR Chemical Shift | ~2.5-3.5 ppm | Pyrrolidine Protons (CH₂) |

| IR Frequency | ~3300-3400 cm⁻¹ | N-H Stretch (Pyrrolidine) |

| IR Frequency | ~2500-3300 cm⁻¹ | O-H Stretch (Carboxylic Acid) |

| IR Frequency | ~1700-1725 cm⁻¹ | C=O Stretch (Carboxylic Acid) |

The compound this compound is amphoteric, containing both a basic secondary amine and an acidic carboxylic acid group. This allows it to exist in different protonation states (cationic, zwitterionic, anionic) depending on the pH of the environment.

Quantum mechanical methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change (ΔG) for the deprotonation reactions in a solvent model. mdpi.com The pKa values are critical for understanding the molecule's behavior in a biological context. The calculations involve optimizing the geometries of the protonated and deprotonated species and computing their free energies, often using a continuum solvation model like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net Machine learning models trained on large datasets of known pKa values also provide a rapid and increasingly accurate prediction method. chemrxiv.orgnih.govchemrxiv.org

Table 2: Predicted pKa Values and Protonation States

Values are illustrative, based on computational pKa prediction methods for similar functional groups.

| Equilibrium | Description | Predicted pKa |

|---|---|---|

| H₂A⁺ ⇌ HA (zwitterion) + H⁺ | Deprotonation of Carboxylic Acid | ~3.5 - 4.5 |

| HA (zwitterion) ⇌ A⁻ + H⁺ | Deprotonation of Pyrrolidinium | ~10.0 - 11.0 |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pyrrolidine ring (which can adopt various "envelope" and "twisted" puckering conformations) and the rotational freedom of the propanoic acid side chain mean that the molecule can exist in numerous conformations.

A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy at each point using quantum mechanics. This process identifies the low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. Understanding the preferred conformations is vital, as the three-dimensional shape of the molecule dictates how it can interact with biological targets.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of this compound in a realistic, solvated environment. nih.govmdpi.com By simulating the movements of the molecule and surrounding solvent molecules (typically water) over time (from nanoseconds to microseconds), MD can reveal:

The relative stability of different conformers in solution.

The influence of water molecules on the molecule's structure through hydrogen bonding.

The time-averaged structural properties, offering a more realistic picture than static, gas-phase calculations. frontiersin.orgmdpi.com

Analysis of the MD trajectory can provide data on structural stability (Root Mean Square Deviation, RMSD) and flexibility (Root Mean Square Fluctuation, RMSF) for different parts of the molecule. mdpi.com

Retrosynthetic Analysis Planning for Novel Derivatization Pathways

Retrosynthetic analysis is a method used to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available precursors. For this compound, this approach is invaluable for designing synthetic routes to novel derivatives, which could be used to explore structure-activity relationships.

The key functional groups for derivatization are the secondary amine and the carboxylic acid.

N-Derivatization: The pyrrolidine nitrogen can be readily modified via reactions like N-acylation (to form amides), N-alkylation, or reductive amination.

C-Derivatization: The carboxylic acid can be converted into esters, amides, or reduced to an alcohol, providing a wide range of functional group diversity.

Table 3: Retrosynthetic Strategies for Derivatization

This table outlines key disconnections for creating new derivatives from the parent molecule.

| Target Derivative Type | Key Disconnection | Required Reaction | Precursors |

|---|---|---|---|

| N-Acyl Derivative | Amide C-N bond | Acylation | This compound + Acid Chloride/Anhydride |

| Ester Derivative | Ester C-O bond | Esterification (e.g., Fischer) | This compound + Alcohol |

| Carboxamide Derivative | Amide C-N bond | Amide Coupling (e.g., with EDC/HOBt) | This compound + Amine |

| N-Alkyl Derivative | Pyrrolidine C-N bond | Reductive Amination | A suitable keto-acid precursor + Amine |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these studies are instrumental in designing novel compounds with enhanced therapeutic potential.

QSAR models for pyrrolidine derivatives have been successfully developed for various biological targets. For instance, studies on pyrrolidine analogs as dipeptidyl peptidase-IV (DPP-IV) inhibitors have highlighted the importance of steric and electronic properties of substituents on the pyrrolidine ring. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have revealed that electron-donating groups at the 3-position of the pyrrolidine ring can enhance inhibitory activity. nih.gov Conversely, electron-withdrawing groups might be favored at other positions to optimize interactions with the target protein. nih.gov

A hypothetical QSAR study on a series of this compound derivatives could involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

By establishing a mathematical relationship between these descriptors and the observed biological activity (e.g., receptor binding affinity), a predictive QSAR model can be built. Such models guide the synthesis of new derivatives with potentially improved activity.

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative (R-group on Pyrrolidine Nitrogen) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (IC₅₀, µM) |

| -H | 143.18 | -1.2 | 2.5 | -6.8 | 10.5 |

| -CH₃ | 157.21 | -0.8 | 2.7 | -6.5 | 8.2 |

| -C₂H₅ | 171.24 | -0.4 | 2.8 | -6.4 | 7.1 |

| -COCH₃ | 185.21 | -1.0 | 3.5 | -7.2 | 15.8 |

| -C₆H₅ | 219.27 | 1.5 | 3.1 | -6.2 | 5.3 |

Molecular Docking and Molecular Dynamics Simulations with Theoretical Protein Targets (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is an analog of the neurotransmitter γ-aminobutyric acid (GABA), a logical theoretical protein target would be the GABA receptor (GABA-R). nih.gov Docking studies can elucidate the potential binding mode and interactions of the compound within the receptor's binding site.

A hypothetical docking study of this compound into the GABA-A receptor binding pocket would likely reveal key interactions. The carboxylic acid moiety is expected to form salt bridges and hydrogen bonds with positively charged residues like arginine or lysine, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor or donor, depending on its protonation state. nih.gov Cation-π interactions between the protonated amine and aromatic residues such as tyrosine or tryptophan are also plausible. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the interactions, allowing for the assessment of conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov This can help to refine the binding hypothesis and provide insights into the thermodynamics of binding.

Table 2: Hypothetical Molecular Docking Results of this compound with GABA-A Receptor

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Interacting Residues | Arg120, Gln189, Tyr205, Phe240 |

| Hydrogen Bonds | 2 (with Arg120, Gln189) |

| Salt Bridge | 1 (with Arg120) |

| Cation-π Interaction | 1 (with Tyr205) |

Reaction Mechanism Studies and Transition State Analysis of this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, several transformations could be of interest, such as N-alkylation, amide coupling, or ring-opening reactions.

Density Functional Theory (DFT) is a common method used to study reaction mechanisms. By calculating the potential energy surface of a reaction, one can determine the energies of reactants, products, intermediates, and transition states. This information allows for the elucidation of the most likely reaction pathway and the calculation of activation energies, which are related to the reaction rate.

A hypothetical study could investigate the mechanism of lactam formation from this compound via intramolecular condensation. This would involve the formation of a four-membered ring, which is generally thermodynamically unfavorable. Computational analysis could quantify the strain energy of the transition state and the product, providing a theoretical basis for the feasibility of such a reaction. Another plausible transformation for computational investigation is the ring-opening of the pyrrolidine moiety under specific conditions. nih.gov

Table 3: Hypothetical Computed Energies for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +30.1 |

| Product | -10.2 |

Molecular and Cellular Biological Interactions of 3 Pyrrolidin 3 Yl Propanoic Acid Derivatives

In Vitro Receptor Binding and Ligand Affinity Studies

The initial step in elucidating the mechanism of action for many centrally and peripherally acting drugs involves characterizing their binding to specific receptors. In vitro receptor binding assays are fundamental tools in this process, providing quantitative measures of a ligand's affinity for a receptor.

Radioligand binding assays are a sensitive and widely used technique to characterize the interaction between a ligand and a receptor. nih.gov These assays typically involve incubating a radiolabeled form of a ligand with a tissue homogenate, cultured cells, or purified receptors. nih.gov By measuring the amount of radioactivity bound to the receptor, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov

Derivatives of the pyrrolidine (B122466) scaffold have been evaluated for their binding to various receptors using this technique. For instance, in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry, radioligand binding assays are employed to determine the affinity of new compounds. nih.govresearchgate.netnih.gov Similarly, the affinity of pyrrolidine-containing compounds for the histamine (B1213489) H3 receptor has been characterized through radioligand binding studies. nih.gov For example, a selective radioligand for the GluK1 kainate receptor, [3H]-NF608, which contains a propanoic acid moiety, was developed and characterized to facilitate such binding studies. rsc.org

Competitive binding assays are a powerful extension of radioligand binding assays used to determine the affinity of non-radiolabeled compounds (competitors) for a receptor. In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. The Ki value represents the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present and is a measure of the unlabeled ligand's binding affinity. nih.gov

Several derivatives of 3-(pyrrolidin-3-yl)propanoic acid and related pyrrolidine-containing structures have demonstrated significant binding affinities in competitive binding assays across a range of receptors.

| Compound Class | Target Receptor | Radioligand | Ki (nM) | Reference |

| 3-(Pyrrolidin-1-yl)propionic acid analogues | CCR5 | Not Specified | High Affinity | nih.govresearchgate.net |

| Pyrrolidine sulfonamide derivative | GlyT1 | Not Specified | 198 | nih.gov |

Table 1: Examples of Ki values for pyrrolidine derivatives determined by competitive binding assays.